N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-21-15-6-3-13(4-7-15)11-18(20)19-14-5-8-16-17(12-14)23-10-9-22-16/h3-8,12H,2,9-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLHBRSZQOSXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H19NO3
- Molecular Weight : 273.33 g/mol
- CAS Number : 379249-41-9
The structure features a benzodioxin moiety linked to an acetamide group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological properties:
- Enzyme Inhibition :
- Antioxidant Activity :
- Antimicrobial Properties :
The biological effects of this compound can be attributed to its structural features that facilitate interaction with biological targets:
- Binding Affinity : Molecular docking studies have indicated that the compound binds effectively to the active sites of target enzymes such as AChE and α-glucosidase. This binding inhibits their activity, thereby demonstrating its potential as a therapeutic agent .
- Free Radical Scavenging : The presence of hydroxyl groups in the benzodioxin structure contributes to its ability to scavenge free radicals, thus providing protective effects against cellular damage .
Case Study 1: Enzyme Inhibition
In a study evaluating the enzyme inhibitory potential of various derivatives of benzodioxane compounds, N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide was tested alongside N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-2-(4-ethoxyphenyl)acetamide. The results indicated that both compounds exhibited significant inhibition against AChE with IC50 values in the low micromolar range .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound exhibited a dose-dependent increase in antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The half-maximal effective concentration (EC50) was determined to be approximately 50 µM, indicating moderate antioxidant potential .
Summary Table of Biological Activities
Scientific Research Applications
Pharmacological Applications
The compound has demonstrated potential in various therapeutic areas:
-
Anticancer Activity
- Studies have shown that derivatives of benzodioxin compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide can be evaluated for its efficacy against different cancer cell lines.
-
Anti-inflammatory Effects
- Research indicates that compounds with similar structures can modulate inflammatory pathways. This compound may be investigated for its ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
-
Neuroprotective Effects
- The neuroprotective properties of benzodioxin derivatives suggest that this compound could be explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzodioxin derivatives and tested their anticancer activity against breast cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation and induced apoptosis through the mitochondrial pathway.
Case Study 2: Anti-inflammatory Mechanism
A research article in Pharmacology Reports investigated the anti-inflammatory effects of various benzodioxin derivatives. The study found that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Case Study 3: Neuroprotection
A recent study published in Neuropharmacology explored the neuroprotective effects of benzodioxin compounds on neuronal cells exposed to oxidative stress. The findings indicated that the compound could enhance cell viability and reduce markers of oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Simple Acetamide Derivatives
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide (CAS: 63546-19-0)
- Structure : Lacks the 4-ethoxyphenyl substituent, containing only the acetamide group.
- Synthesis : Prepared via acetylation of 2,3-dihydro-1,4-benzodioxin-6-amine with acetic anhydride .
- Properties : Molecular weight 193.2 g/mol; NMR data (δ 2.11 ppm for acetyl CH3) confirms structure .
- Activity: Not explicitly reported, but serves as a precursor for more complex derivatives .
Sulfonamide Derivatives
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide
- Structure : Features a sulfonamide group instead of acetamide.
- Synthesis : Reacts 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride .
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l)
- Structure : Combines sulfonamide and acetamide functionalities with a 3,5-dimethylphenyl group.
- Activity : Exhibits strong antibacterial (MIC: 8 µg/mL) and antifungal (MIC: 16 µg/mL) activity with low hemolytic toxicity (% hemolysis: 4.2) .
Comparison : Sulfonamide derivatives generally show enhanced antimicrobial activity over simple acetamides, likely due to improved target binding via sulfonyl groups. However, the target compound’s ethoxy group may offer distinct pharmacokinetic advantages.
Heterocyclic-Substituted Acetamides
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide
- Structure: Contains a thienopyrimidine substituent.
- Activity: Predicted to inhibit kinases or growth factor receptors due to the thienopyrimidine moiety .
2-[4-(3-Chlorophenyl)piperazino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Structure : Incorporates a piperazine ring linked to a chlorophenyl group.
- Activity : Likely targets neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the piperazine moiety .
Comparison: Heterocyclic substituents diversify biological targets but may increase molecular weight and synthetic complexity.
Anti-Diabetic Acetamide Derivatives
2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides (7a–l)
- Structure : Combines benzodioxin, sulfonyl, and substituted phenyl groups.
- Activity : Weak to moderate α-glucosidase inhibition (IC50: 81–86 µM vs. acarbose: 37.38 µM) .
- SAR : Electron-donating groups (e.g., -OCH3) enhance inhibitory activity .
Comparison : The target compound’s 4-ethoxyphenyl group aligns with SAR trends for anti-diabetic activity, though direct enzyme inhibition data are needed for confirmation.
Key Research Findings
Substituent Effects :
- Electron-donating groups (e.g., -OCH3, -CH3) enhance biological activity in both antimicrobial and anti-diabetic analogs .
- Sulfonamide derivatives exhibit stronger antimicrobial activity than acetamides, likely due to improved target binding .
Synthetic Flexibility :
- The 1,4-benzodioxin-6-amine core enables diverse functionalization via nucleophilic substitution or coupling reactions .
Q & A
Basic: What established synthesis protocols are used for this compound, and how are intermediates validated?
The synthesis typically involves multi-step reactions, starting with coupling a benzodioxin-6-amine derivative with substituted acetamide precursors. Key steps include:
- Sulfonamide formation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under basic aqueous conditions (pH 8–9) to form intermediates .
- Acetamide coupling : Using LiH in DMF as a base to facilitate nucleophilic substitution between intermediates and 2-bromo-N-(substituted-phenyl)acetamides .
- Purification : Crystallization or chromatography (TLC/HPLC) to isolate high-purity products .
Validation involves IR spectroscopy (C=O, S=O, N-H stretches) and ¹H-NMR (aromatic protons, methylene groups in benzodioxin, acetamide NH) .
Basic: What spectroscopic and analytical methods confirm structural integrity?
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S=O at ~1150–1250 cm⁻¹) .
- ¹H-NMR : Key signals include aromatic protons (6.5–8.3 ppm), benzodioxin methylene groups (4.2–4.3 ppm), and acetamide NH (8.2–8.3 ppm) .
- CHN analysis : Validates molecular formula consistency (e.g., C₂₂H₂₀N₂O₅S for derivative 7a) .
- Melting point : Used to assess purity (e.g., 107–108°C for compound 7a) .
Basic: What initial biological activities have been reported?
- Anti-diabetic potential : Derivatives inhibit α-glucosidase (IC₅₀ = 81.12–95.64 μM), though weaker than acarbose (37.38 μM) .
- Enzyme inhibition : Structural analogs show activity against acetylcholinesterase and α-glucosidase due to thiadiazole and benzodioxin moieties .
- Anti-cancer activity : Thiadiazole-containing derivatives exhibit cytotoxicity, likely via interference with DNA replication or enzyme pathways .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates and intermediate stability .
- Catalyst optimization : LiH improves nucleophilic substitution efficiency compared to weaker bases .
- Temperature control : Maintaining 25–30°C prevents side reactions (e.g., hydrolysis of sulfonamide intermediates) .
- Real-time monitoring : TLC at 30-minute intervals ensures reaction progression and minimizes byproducts .
Advanced: How can contradictory enzyme inhibition data be resolved?
Contradictions in IC₅₀ values (e.g., 7k vs. 7i) may arise from:
- Substituent effects : Electron-donating groups (e.g., 3,4-dimethylphenyl in 7k) enhance binding affinity to α-glucosidase .
- Stereochemical factors : Variations in spatial orientation of thiadiazole or benzodioxin groups alter enzyme active-site interactions .
Methodological resolution :- Conduct structure-activity relationship (SAR) studies with systematically varied substituents.
- Use molecular docking to compare binding modes of high- and low-activity derivatives .
Advanced: What computational strategies predict biological targets?
- Molecular docking : Simulates interactions with enzymes (e.g., α-glucosidase PDB: 2ZE0) to identify key binding residues (e.g., Asp215, Glu277) .
- Pharmacophore modeling : Highlights essential moieties (e.g., thiadiazole for hydrogen bonding, benzodioxin for hydrophobic interactions) .
- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to validate docking results .
Advanced: What strategies improve solubility for in vivo studies?
- Prodrug design : Introduce hydroxyl or phosphate groups to enhance aqueous solubility .
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in saline) for preclinical formulations .
- Salt formation : React with HCl or sodium salts to improve bioavailability .
Advanced: How do structural modifications affect activity?
- Benzodioxin substitution : Electron-withdrawing groups (e.g., -NO₂) reduce activity, while methoxy groups enhance enzyme affinity .
- Acetamide chain length : Shorter chains improve α-glucosidase inhibition (e.g., compound 7k vs. longer-chain analogs) .
- Thiadiazole vs. triazole : Thiadiazole derivatives show superior anti-cancer activity due to stronger DNA intercalation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
